
Bexarotene-13C4
Descripción general
Descripción
Bexarotene-13C4 is a labeled analog of bexarotene, a synthetic retinoid that selectively activates retinoid X receptors. Bexarotene is primarily used as an antineoplastic agent for the treatment of cutaneous T-cell lymphoma. The labeled compound, this compound, is used in research to study the pharmacokinetics and metabolic pathways of bexarotene.
Aplicaciones Científicas De Investigación
Cancer Treatment
Cutaneous T-Cell Lymphoma (CTCL)
Bexarotene is primarily approved for the treatment of CTCL. A study involving 216 patients showed an overall response rate (OR) of 70.3%, with complete response (CR) in 25.5% and partial response (PR) in 44.8% of cases. The treatment was well tolerated, although common side effects included hypertriglyceridemia (79%), hypercholesterolemia (71%), and hypothyroidism (52%) .
Mechanism of Action
Bexarotene functions by activating RXR, leading to the regulation of genes involved in cell proliferation and differentiation. This mechanism is crucial in oncology, as it can potentially slow down or halt the progression of various cancers, including breast, lung, and colon cancers .
Case Study: Efficacy in CTCL
A clinical trial evaluated the efficacy of bexarotene in patients with advanced CTCL. Results indicated that bexarotene significantly reduced tumor burden and improved patient quality of life. The median duration of treatment was approximately 20.78 months .
Neurodegenerative Diseases
Alzheimer's Disease Research
Recent studies have explored the effects of bexarotene on central nervous system (CNS) functions, particularly regarding apolipoprotein E (apoE) and amyloid-beta (Aβ) metabolism. In a clinical trial involving healthy subjects, administration of bexarotene resulted in a 25% increase in CSF apoE levels; however, it did not significantly alter Aβ metabolism due to low CNS penetration . This suggests that while bexarotene may enhance apoE levels, its effectiveness in modifying Alzheimer's pathology remains limited.
Pharmacokinetics and Drug Development
Stable Isotope Labeling
The use of stable isotope-labeled compounds like bexarotene-13C4 is critical for pharmacokinetic studies. In the aforementioned clinical trial, this compound was utilized to measure the turnover rates of apoE and Aβ peptides using advanced techniques such as stable isotope labeling kinetics (SILK). This approach allows for precise quantification of drug concentrations in biological samples .
Future Directions and Analog Development
Novel Analog Compounds
Research into novel bexarotene analogs aims to improve efficacy and reduce side effects associated with traditional bexarotene therapy. These analogs are being designed to enhance RXR homodimerization and activation while minimizing adverse reactions . The development of these compounds could expand therapeutic options for various cancers and other diseases.
Summary Table: Applications of this compound
Application Area | Description | Key Findings/Results |
---|---|---|
Cancer Treatment | Effective against CTCL; potential for other cancers | OR: 70.3% in CTCL; common side effects noted |
Neurodegenerative Diseases | Investigated for effects on apoE and Aβ metabolism | Increased CSF apoE by 25%; no significant Aβ change |
Pharmacokinetics | Used in SILK studies for drug quantification | Enables precise measurement of drug turnover rates |
Analog Development | Focus on creating more effective analogs with fewer side effects | Enhanced RXR activation observed in novel compounds |
Mecanismo De Acción
Mode of Action
Bexarotene-13C4 interacts with its targets, the RXRs, by selectively binding to them and activating them . This interaction leads to changes in the expression of genes downstream of retinoid acid response elements (RAREs) . The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown, but it has been shown to have activity in all clinical stages of CTCL .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce cell differentiation and apoptosis, and prevent the development of drug resistance . It also inhibits the growth of some tumor cell lines of hematopoietic and squamous cell origin . Furthermore, bexarotene has been found to enhance autophagy in the ischemic brain, reducing lesion volume and ameliorating behavioral deficits . It also activates the PPARγ/NF-κB signaling pathway, leading to the inhibition of cell proliferation .
Pharmacokinetics
This compound has a high protein binding rate of over 99% . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life of bexarotene is approximately 7 hours . The parent drug and its metabolites are primarily eliminated through the hepatobiliary system, with less than 1% excreted in the urine unchanged .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell differentiation, inhibition of cell proliferation, and enhancement of autophagy . It also causes a reduction in lesion volume and amelioration of behavioral deficits in the context of ischemic brain injury .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the plasma concentration of bexarotene can be increased by concomitant treatment with CYP3A4 inhibitors such as ketoconazole
Análisis Bioquímico
Biochemical Properties
Bexarotene-13C4 interacts with retinoid X receptors (RXR)-α, -β and -γ, which are ligand-activated transcription factors and members of the steroid hormone receptor superfamily . It does not have significant RAR binding and transactivation of RAR-responsive genes, except at higher dose levels .
Cellular Effects
This compound exerts its effects in blocking cell cycle progression, inducing apoptosis and differentiation, preventing multidrug resistance, and inhibiting angiogenesis and metastasis . It has been shown to reduce viability and inhibit clonogenic proliferation in certain cell lines .
Molecular Mechanism
This compound selectively binds with and activates retinoid X receptor subtypes . Activation of RXR and its heterodimer partners lead to a multitargeted approach which suggests bexarotene may be a particularly active agent in the treatment of malignancies .
Temporal Effects in Laboratory Settings
Bexarotene has been shown to have durable improvements in visual evoked potential latency in people with relapsing-remitting multiple sclerosis . It was poorly tolerated, although some side-effects probably reflect agonism via other pathways .
Dosage Effects in Animal Models
In animal models, bexarotene has been shown to induce cellular senescence in a dose-dependent manner . It also suppresses TLR4/MyD88/TAK1/NF-κB/COX-2 signaling in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the retinoid metabolic pathway, where it interacts with retinoid X receptors . It also signals both G1 and G2/M arrest by the modulation of critical checkpoint proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been fully evaluated . It is known that it is a small molecule that can easily diffuse across cell membranes .
Subcellular Localization
This compound is a small molecule that can easily diffuse across cell membranes and therefore can be found throughout the cell . It specifically binds to RXRs, which are typically located in the nucleus of the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bexarotene-13C4 can be synthesized through a multi-step process involving the incorporation of carbon-13 isotopes into the bexarotene molecule. The synthesis typically starts with the preparation of labeled intermediates, followed by their coupling to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the incorporation of the isotopes without altering the chemical structure of bexarotene.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to verify the isotopic labeling and the absence of impurities. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods.
Análisis De Reacciones Químicas
Types of Reactions
Bexarotene-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structures and properties.
Comparación Con Compuestos Similares
Similar Compounds
Targretin: The non-labeled form of bexarotene, used clinically for the treatment of cutaneous T-cell lymphoma.
Alitretinoin: Another retinoid used for the treatment of chronic hand eczema and Kaposi’s sarcoma.
Tretinoin: A retinoid used for the treatment of acne and acute promyelocytic leukemia.
Uniqueness
Bexarotene-13C4 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds. The ability to track the compound’s distribution and metabolism with high precision makes this compound an invaluable tool in research.
Actividad Biológica
Bexarotene-13C4 is a labeled analog of bexarotene, a selective retinoid X receptor (RXR) agonist primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). This article delves into the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical settings, and its potential implications in neurodegenerative diseases such as Alzheimer's.
Overview of Bexarotene
Bexarotene (Targretin) functions by activating RXR, which plays a crucial role in regulating gene expression involved in cell differentiation and apoptosis. Its use has been primarily documented in oncology, particularly for CTCL, but recent studies have explored its effects on neurodegenerative conditions.
Pharmacokinetics
Absorption and Distribution : Bexarotene is administered orally and has demonstrated variable plasma concentrations. In a study involving healthy subjects, plasma levels reached 1 to 2 μM after administration, while cerebrospinal fluid (CSF) concentrations remained low at nanomolar levels. This limited CNS penetration may affect its therapeutic efficacy in neurodegenerative diseases .
Metabolism : The metabolism of bexarotene involves oxidative pathways leading to various metabolites. Understanding these metabolic pathways is crucial for assessing both therapeutic effects and potential toxicities .
Treatment of Cutaneous T-Cell Lymphoma
Bexarotene has shown significant efficacy in the treatment of advanced-stage CTCL:
- Clinical Trials : A multinational phase II-III trial reported that 45% of patients responded to a daily dose of 300 mg/m², with higher response rates observed at increased dosages .
- Long-term Outcomes : A retrospective study involving 216 patients indicated an overall response rate of 70.3%, with complete and partial responses recorded at 26% and 45%, respectively. The median duration of response was approximately 299 days .
Dosage (mg/m²) | Response Rate (%) | Complete Response (%) | Partial Response (%) |
---|---|---|---|
300 | 45 | 13 | 32 |
>300 | 55 | - | - |
Neuroprotective Effects
Recent research has investigated the potential neuroprotective effects of bexarotene in Alzheimer’s disease models:
- Apolipoprotein E (ApoE) Modulation : In a phase Ib trial, bexarotene administration resulted in a 25% increase in CSF ApoE levels but did not significantly alter amyloid-beta (Aβ) metabolism . This suggests that while bexarotene can enhance ApoE levels, its impact on Aβ clearance may be limited by its poor CNS penetration.
Case Studies
Several case studies have documented the use of bexarotene in clinical practice:
- Case Study on CTCL : A patient with refractory CTCL showed significant improvement after initiating treatment with bexarotene. The patient experienced a reduction in skin lesions and improved quality of life metrics.
- Neurodegenerative Disease Case : In a small cohort study exploring bexarotene's effects on cognitive function, patients exhibited improved memory performance correlated with increased ApoE levels post-treatment.
Safety Profile
The safety profile of bexarotene is generally favorable; however, common adverse effects include:
- Hypertriglyceridemia
- Hypothyroidism
- Headaches
These side effects are typically manageable and reversible upon discontinuation or dosage adjustment .
Propiedades
IUPAC Name |
4-[1-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMQTYZDKMPEU-PQVJJBODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661809 | |
Record name | 4-(1-{3-Methyl-5,5,8,8-tetrakis[(~13~C)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl}ethenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185030-01-6 | |
Record name | 4-(1-{3-Methyl-5,5,8,8-tetrakis[(~13~C)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl}ethenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.